![molecular formula C14H14N6O B2728130 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 2034324-27-9](/img/structure/B2728130.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : The synthesis of pyrimidine derivatives, including triazolopyrimidines, typically involves condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one leads to a novel derivative with the triazolopyrimidine ring, showcasing the synthetic approach to crafting such complex molecules (Lahmidi et al., 2019).
Crystal Structure and Spectroscopic Characterization : Advanced techniques like X-ray single crystal diffraction (XRD) and spectroscopic methods (1H NMR, 13C NMR, and IR spectroscopy) are utilized to characterize the molecular structure and confirm the synthesis of triazolopyrimidine derivatives. These methods provide detailed insights into the geometrical parameters and molecular interactions within these compounds (Lahmidi et al., 2019).
Biological Activities
Antibacterial Activity : The antibacterial properties of triazolopyrimidine derivatives have been evaluated against various microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies reveal the potential of such compounds to act as effective antibacterial agents (Lahmidi et al., 2019).
Anticancer Potential : Research on new 3-heteroarylindoles, including those related to triazolopyrimidine, has shown moderate to high anticancer activity against various cell lines, like the MCF-7 human breast carcinoma cell line. This highlights the promise of these compounds in cancer treatment research (Abdelhamid et al., 2016).
Metabolic Disorder Treatment : Compounds including the nicotinamide and pyrimidine structure have been investigated as inhibitors for treating metabolic disorders, such as diabetes and obesity. These studies focus on the inhibition of specific enzymes or pathways, demonstrating the therapeutic potential of these compounds in managing metabolic syndromes (Sabnis, 2021).
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidines have aroused the interest of researchers due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . Therefore, the future directions of research could involve further exploration of these properties and the development of new derivatives with enhanced biological activities .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to selectively bind to their targets, leading to inhibition .
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity .
Propriétés
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c21-13(12-4-2-5-15-8-12)16-6-1-3-11-7-17-14-18-10-19-20(14)9-11/h2,4-5,7-10H,1,3,6H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMGVHCYXRBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)
![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)
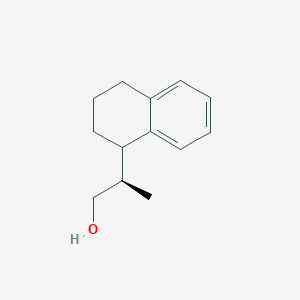
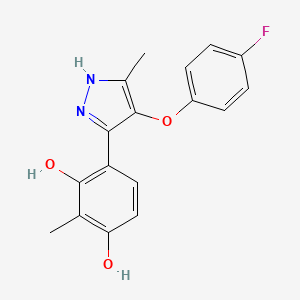
![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
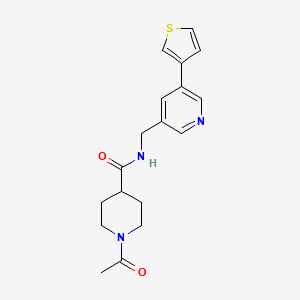
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)
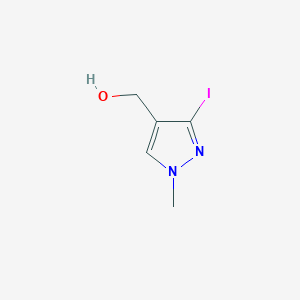
![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)
![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
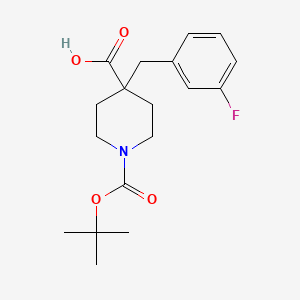
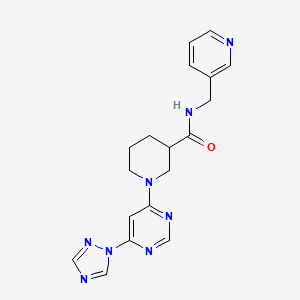
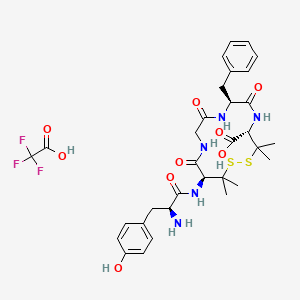
![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
